2-[4-[3-(4-Aminophenyl)propyl]piperazin-1-yl]ethanol
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Overview
Description
2-[4-[3-(4-Aminophenyl)propyl]piperazin-1-yl]ethanol is a chemical compound with the molecular formula C12H19N3O and a molecular weight of 221.3 g/mol . It is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 2-[4-[3-(4-Aminophenyl)propyl]piperazin-1-yl]ethanol involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Industrial production methods often involve large-scale synthesis using these or similar routes, ensuring high yield and purity.
Chemical Reactions Analysis
2-[4-[3-(4-Aminophenyl)propyl]piperazin-1-yl]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides.
Scientific Research Applications
2-[4-[3-(4-Aminophenyl)propyl]piperazin-1-yl]ethanol has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis.
Biology: It serves as a ligand in biochemical assays.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-[4-[3-(4-Aminophenyl)propyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of acetylcholine and enhancing cognitive functions . The compound’s structure allows it to interact with various biological pathways, contributing to its diverse effects.
Comparison with Similar Compounds
2-[4-[3-(4-Aminophenyl)propyl]piperazin-1-yl]ethanol can be compared with other piperazine derivatives, such as:
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Employed for chronic angina.
Aripiprazole: An antipsychotic medication.
These compounds share the piperazine core but differ in their specific functional groups and applications, highlighting the uniqueness of this compound in its therapeutic potential and chemical properties.
Properties
Molecular Formula |
C15H25N3O |
---|---|
Molecular Weight |
263.38 g/mol |
IUPAC Name |
2-[4-[3-(4-aminophenyl)propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C15H25N3O/c16-15-5-3-14(4-6-15)2-1-7-17-8-10-18(11-9-17)12-13-19/h3-6,19H,1-2,7-13,16H2 |
InChI Key |
FYFYBGBRRCUOOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=C(C=C2)N)CCO |
Origin of Product |
United States |
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